Electronic and Tautomeric Behavior vs. 2-Amino-3-methoxypyridine
In a comparative study on hydrogen bonding and amino–imino tautomerization, 2-Amino-6-methoxypyridine (2A6MOP) exhibits a significantly higher enthalpy of complex formation with acetic acid compared to its positional isomer, 2-Amino-3-methoxypyridine (2A3MOP). This difference is attributed to the distinct electronic and steric environments created by the methoxy group's position relative to the amino group, which influences its hydrogen bond acceptor strength [1].
| Evidence Dimension | Enthalpy of complex formation (ΔH) with acetic acid |
|---|---|
| Target Compound Data | Higher ΔH value (exact numerical value not provided in the abstract but explicitly stated as greater) |
| Comparator Or Baseline | 2-Amino-3-methoxypyridine (2A3MOP): Lower ΔH value |
| Quantified Difference | The study reports that the ΔH of complex formation is 'higher for 2A6MOP than for 2A3MOP'. |
| Conditions | Experimental study using infrared spectroscopy to analyze hydrogen bonding and tautomerization in solution. |
Why This Matters
This difference in fundamental electronic behavior can directly impact the compound's performance as a ligand or a hydrogen-bonding partner in supramolecular chemistry and drug-receptor interactions, making 2A6MOP the preferred choice for specific hydrogen-bonding geometries.
- [1] Abo-Aly, M. M., et al. (2007). The hydrogen bonding and amino–imino tautomerization of the alkoxy-aminopyridines and amino-methoxypyrimidines with acetic acid: The effects of the methoxy group. Journal of Molecular Structure, 829(1-3), 128-135. View Source
